(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride is a chiral compound notable for its potential applications in medicinal chemistry. This compound features a bromine atom on a phenyl ring and an oxazepane structure, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The hydrochloride form indicates that the compound is in its salt form, which often enhances solubility and stability.
This compound is synthesized through various methods involving the reaction of 4-bromobenzaldehyde with other reagents to form the oxazepane structure. The specific synthesis pathway can vary, but it typically involves cyclization reactions that incorporate the bromophenyl group into the oxazepane framework.
(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride can be classified as:
The synthesis of (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method includes:
The synthesis may involve several steps:
(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride largely depends on its application in medicinal chemistry. It may act on specific biological targets due to its structural features, potentially influencing neurotransmitter systems or serving as a scaffold for drug development.
Research indicates that compounds with oxazepane structures can interact with various receptors in the central nervous system, potentially exhibiting anxiolytic or analgesic properties. The exact mechanism often involves modulation of neurotransmitter release or receptor activity.
(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride has several scientific uses:
The enantioselective construction of the 1,4-oxazepane scaffold—a seven-membered N,O-heterocycle—presents distinct synthetic challenges due to conformational flexibility and potential ring strain. Recent advances leverage transition metal catalysis and organocatalysis to achieve high enantiocontrol. Dirhodium tetracarboxylate catalysts enable stereoselective cyclopropanation or ring-expansion reactions, providing chiral intermediates that undergo controlled ring expansion to oxazepanes. For example, vinyl oxetanes undergo chiral Brønsted acid-catalyzed ring expansion using binaphthol-derived phosphoric acids (e.g., TRIP), yielding dihydrooxazepines with >90% ee [7]. Alternatively, in situ-generated rhodium-π-allyl complexes from allylic carbonates facilitate nucleophilic attack by ethanolamines, forming oxazepane rings with 85–92% ee [4]. Organocatalytic strategies using cinchona alkaloids (e.g., hydroquinine) promote intramolecular etherification of N-tethered bis-alcohols, achieving 88% ee for trans-configured oxazepanes [3] [4].
Table 1: Asymmetric Methods for Oxazepane Ring Synthesis
Method | Catalyst System | Enantiomeric Excess (%) | Key Limitation |
---|---|---|---|
Vinyl Oxetane Expansion | (R)-TRIP Phosphoric Acid | 90–95 | Substrate Accessibility |
Rh-Catalyzed Cyclization | Rh₂(OAc)₄/Chiral Phosphine | 85–92 | Sensitivity to Oxygen |
Organocatalytic Etherification | Hydroquinine-Derived Base | 80–88 | Limited to trans-Isomers |
The incorporation of the 4-bromophenyl group at the C2 position of the oxazepane ring relies on Pd-catalyzed cross-coupling. Suzuki-Miyaura coupling is predominant, utilizing arylboronic acids and Pd(PPh₃)₄ in toluene/water mixtures (90°C, 12 h), achieving 75–85% yield [5] . For enhanced specificity in aqueous systems, ortho-dibromophenyl precursors enable sequential coupling; the first bromine undergoes chemoselective Sonogashira coupling with terminal alkynes (Pd/CuI, Et₃N), while the second bromine remains intact for later functionalization . Buchwald-Hartwig amination optimizes N-alkylation using Pd₂(dba)₃/XPhos, coupling bromoaryl-oxazepanes with amines (70°C, 8 h, 82% yield) [5] . Microwave-assisted Pd catalysis reduces reaction times to <1 h while maintaining >90% conversion .
Table 2: Palladium-Catalyzed Bromophenyl Coupling Conditions
Reaction Type | Catalyst/Ligand | Solvent System | Yield (%) | Selectivity Notes |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene/H₂O (3:1) | 85 | Tolerant of Boc-protected N |
Sonogashira | PdCl₂(PPh₂)₂/CuI | Et₃N/DMF | 78 | Chemoselective for ortho-Br |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 1,4-Dioxane | 82 | Requires anhydrous conditions |
Racemic mixtures of 2-(4-bromophenyl)-1,4-oxazepane require resolution to isolate the pharmacologically preferred (R)-enantiomer. Chiral HPLC using polysaccharide-based columns (Chiralpak AD-H, 250 × 4.6 mm) with n-hexane/ethanol (85:15) achieves baseline separation (α = 1.52, Rₛ = 2.1) [2] [4]. Preparative-scale resolution affords 40–50 mg/h throughput with >99% ee. Kinetic resolution employs lipase B from Candida antarctica (CAL-B), selectively acylating the (S)-enantiomer with vinyl acetate in MTBE, leaving the (R)-alcohol (92% ee, 45% yield) [4]. Diastereomeric salt formation with (S)-mandelic acid in ethyl acetate provides the (R)-amine salt in 88% ee after recrystallization [2]. Riguera’s NMR method confirms absolute configuration: derivatization with (R)- and (S)-α-methoxyphenylacetic acid (MPA) followed by ¹H-NMR analysis of Δδ shifts (δR – δS) assigns the (R)-configuration when Δδ >0 for L1 protons adjacent to the stereocenter [2].
Minimizing environmental impact necessitates replacing traditional solvents (DMF, dichloromethane) with sustainable alternatives. Key substitutions include:
Table 3: Green Solvent Substitutions and Performance
Step | Traditional Solvent | Green Alternative | Environmental Benefit |
---|---|---|---|
Ring Formation | 1,4-Dioxane | EtOH/H₂O | Non-carcinogenic; Biodegradable |
Pd-Catalyzed Coupling | DMF | 2-MeTHF | Renewable feedstocks; Lower aquatic toxicity |
Final Crystallization | Acetonitrile | Cyrene™ | Bio-based; >99% recyclability |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0